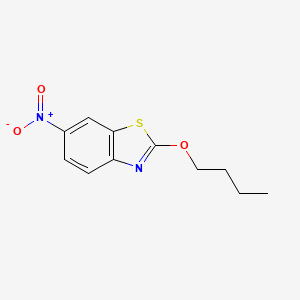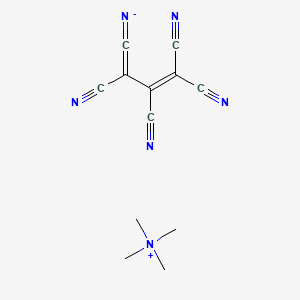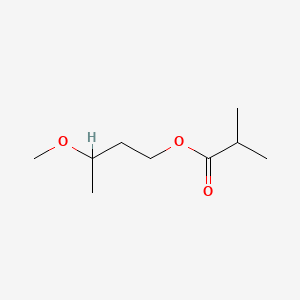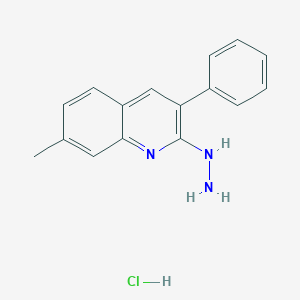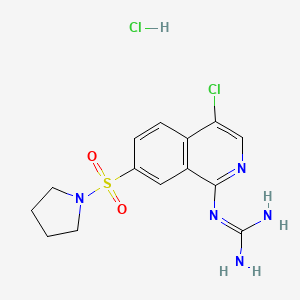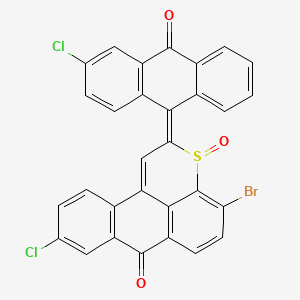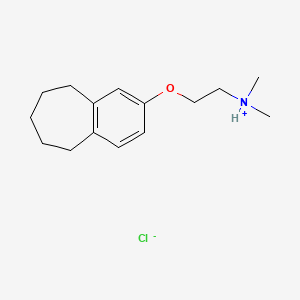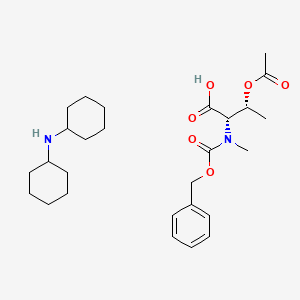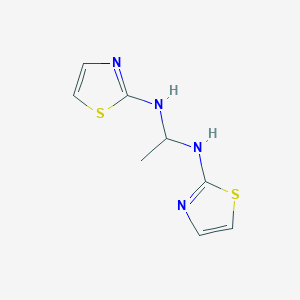![molecular formula C13H11N3O2 B13760539 N-[(Z)-(2-nitrophenyl)methylideneamino]aniline CAS No. 610-64-0](/img/structure/B13760539.png)
N-[(Z)-(2-nitrophenyl)methylideneamino]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Z)-(2-nitrophenyl)methylideneamino]aniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group with the general structure R1R2C=NR3, where R1, R2, and R3 can be alkyl or aryl groups This compound is synthesized through the condensation reaction between an aniline derivative and an aldehyde or ketone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2-nitrophenyl)methylideneamino]aniline typically involves the condensation of 2-nitrobenzaldehyde with aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
N-[(Z)-(2-nitrophenyl)methylideneamino]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, elevated temperature and pressure.
Reduction: Sodium borohydride, methanol as solvent, room temperature.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine or bromine) for halogenation, acidic or basic conditions depending on the reaction.
Major Products Formed
Oxidation: 2-amino-N-[(Z)-(2-nitrophenyl)methylideneamino]aniline.
Reduction: this compound reduced to N-[(Z)-(2-aminophenyl)methylideneamino]aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
N-[(Z)-(2-nitrophenyl)methylideneamino]aniline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent, as it can induce apoptosis in cancer cells.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of N-[(Z)-(2-nitrophenyl)methylideneamino]aniline involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity and leading to cellular effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell lysis. In cancer cells, it can induce apoptosis by activating caspase enzymes and promoting DNA fragmentation.
相似化合物的比较
N-[(Z)-(2-nitrophenyl)methylideneamino]aniline can be compared with other Schiff bases and nitroaniline derivatives:
Schiff Bases: Similar to other Schiff bases, it has a C=N functional group, but its unique nitrophenyl substituent imparts distinct chemical properties.
Nitroaniline Derivatives:
List of Similar Compounds
- N-[(Z)-(4-nitrophenyl)methylideneamino]aniline
- N-[(Z)-(2-chlorophenyl)methylideneamino]aniline
- N-[(Z)-(2-methylphenyl)methylideneamino]aniline
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical behavior and applications.
属性
CAS 编号 |
610-64-0 |
|---|---|
分子式 |
C13H11N3O2 |
分子量 |
241.24 g/mol |
IUPAC 名称 |
N-[(Z)-(2-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H11N3O2/c17-16(18)13-9-5-4-6-11(13)10-14-15-12-7-2-1-3-8-12/h1-10,15H/b14-10- |
InChI 键 |
FTVOQPHLIRKGNE-UVTDQMKNSA-N |
手性 SMILES |
C1=CC=C(C=C1)N/N=C\C2=CC=CC=C2[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)NN=CC2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


